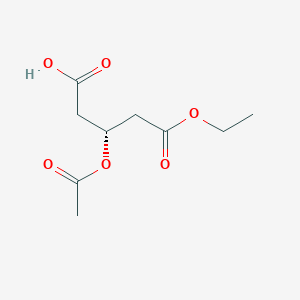

(R)-Monoethyl 3-acetoxyglutarate

描述

Significance of Chiral Synthons in Advanced Organic Synthesis Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and materials science. hilarispublisher.com Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. hilarispublisher.com This necessitates the development of methods for enantioselective synthesis, which is the production of a single enantiomer of a chiral compound.

Chiral synthons, or chiral building blocks, are key to this endeavor. They are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, thereby transferring their chirality to the final product. nih.gov The use of chiral synthons is a powerful strategy for the efficient construction of complex chiral molecules, such as pharmaceuticals and natural products. nih.govnih.govresearchgate.net The development of novel chiral synthons and synthetic methodologies continues to be a major focus of modern organic synthesis research. hilarispublisher.comcabidigitallibrary.orgdntb.gov.ua

Overview of Glutarate Derivatives as Chiral Building Blocks

Chiral glutaric acid derivatives are recognized as important structural motifs present in numerous natural products and drug intermediates. doi.org Their five-carbon backbone provides a versatile scaffold that can be functionalized in various ways. The development of catalytic methods for the enantioselective synthesis of chiral glutaric acid derivatives is an ongoing challenge for chemists, with asymmetric hydrogenation of prochiral unsaturated precursors being a particularly efficient approach. doi.org

These derivatives serve as valuable building blocks in the synthesis of more complex molecules. doi.org For instance, amino acid derivatives, including those derived from L-glutamic acid, are utilized in the preparation of chiral, biodegradable polymers. researchgate.net The stereochemistry of these building blocks allows for precise control over the physical and mechanical properties of the resulting polymers. researchgate.net

Research Trajectories and Scientific Relevance of (R)-Monoethyl 3-acetoxyglutarate as a Chiral Intermediate

The scientific relevance of this compound lies in its potential as a chiral intermediate for the synthesis of high-value compounds. While direct research on this specific compound is not extensively published, its precursor, (R)-monoethyl 3-hydroxyglutarate, has been identified as a novel precursor for the synthesis of the chiral side chain of rosuvastatin, a widely used cholesterol-lowering drug. researchgate.net The acetoxy group in this compound can serve as a protecting group for the hydroxyl functional group, a common strategy in multi-step organic syntheses to prevent unwanted reactions.

Research in this area often focuses on chemo-enzymatic methods to produce chiral precursors with high optical purity. cabidigitallibrary.orgdntb.gov.uamdpi.com These methods combine the selectivity of enzymatic catalysis with the versatility of chemical transformations. mdpi.com For example, the enzymatic hydrolysis of diethyl 3-hydroxyglutarate can produce optically active monoesters. researchgate.net Furthermore, the development of biocatalytic reactions, such as deacetylation and kinetic resolution, are effective in synthesizing chiral structures. cabidigitallibrary.orgdntb.gov.ua

The synthesis of chiral building blocks from achiral starting materials using chiral catalysts is a highly ambitious and impactful area of research. nih.govresearchgate.net Asymmetric hydrogenation is a powerful technique to achieve this, as demonstrated in the synthesis of chiral 2-substituted glutarates. doi.org

Table 1: Examples of Research Findings in the Synthesis of Chiral Glutarate Precursors

| Precursor/Target | Synthetic Method | Catalyst/Enzyme | Key Findings | Reference |

| (R)-ethyl-3-hydroxyglutarate | Enzymatic hydrolysis of ethyl (R)-4-cyano-3-hydroxybutyrate | Recombinant Escherichia coli with nitrilase gene | 100% conversion in 4.5 hours | researchgate.net |

| (R)-ethyl-3-hydroxyglutarate | Enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate | Rhodococcus erythropolis ZJB-0910 | 46.2% yield, >99% enantiomeric excess | researchgate.net |

| Chiral 2-substituted glutarates | Asymmetric hydrogenation of dimethyl 2-methyleneglutarate | Rh-catalyst with BINAP ligand | 94% enantiomeric excess | doi.org |

| Chiral 2-substituted glutarates | Asymmetric hydrogenation of dimethyl 2-methyleneglutarate | Rh-catalyst with FAPhos ligand | 92% enantiomeric excess | doi.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-3-acetyloxy-5-ethoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDRHYRKEIVYIN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantioselective Aspects in R Monoethyl 3 Acetoxyglutarate Synthesis

Strategies for Achieving High Enantiomeric Purity and Yield

The synthesis of (R)-Monoethyl 3-acetoxyglutarate with high enantiomeric excess (e.e.) and chemical yield necessitates the use of asymmetric synthesis methodologies. Both biocatalytic and traditional chemical approaches have shown promise in achieving these objectives.

Biocatalytic Approaches: Enzymatic resolutions and desymmetrization reactions are powerful tools for accessing enantiopure compounds. Lipases, in particular, have demonstrated significant utility in the kinetic resolution of racemic esters or in the enantioselective acylation of prochiral diols. A common strategy involves the enzymatic hydrolysis of a racemic mixture of diethyl 3-acetoxyglutarate. In this scenario, a lipase (B570770) can selectively hydrolyze one enantiomer at a faster rate, leaving the desired (R)-enantiomer of the monoester enriched. For instance, the asymmetric hydrolysis of diethyl 3-hydroxyglutarate, a closely related precursor, has been successfully accomplished using various enzymes, suggesting a viable route that could be adapted for the acetoxy derivative researchgate.net.

Another biocatalytic strategy is the desymmetrization of a prochiral precursor, such as 3-hydroxyglutaric anhydride (B1165640) or its corresponding diethyl ester. An enzyme can selectively acylate one of the two enantiotopic hydroxyl groups, leading directly to the desired chiral monoester. This approach can theoretically achieve a 100% yield of the desired enantiomer, avoiding the inherent 50% maximum yield of a classical kinetic resolution.

Chemo-catalytic Approaches: Asymmetric hydrogenation of prochiral unsaturated precursors represents a highly efficient chemical strategy. For example, the rhodium-catalyzed enantioselective hydrogenation of derivatives of 2-methyleneglutaric acid has been shown to produce chiral 2-substituted glutarates with high enantioselectivity doi.org. A similar strategy could be envisioned for the synthesis of this compound, where a suitable prochiral substrate is hydrogenated in the presence of a chiral catalyst to establish the stereocenter at the C3 position.

The following table summarizes potential strategies for achieving high enantiomeric purity and yield of this compound:

| Strategy | Description | Potential Advantages |

| Enzymatic Kinetic Resolution | Selective hydrolysis or acylation of a racemic mixture of a suitable precursor. | High enantioselectivity often achievable; mild reaction conditions. |

| Enzymatic Desymmetrization | Enantioselective modification of a prochiral substrate. | Theoretical yield of 100% for the desired enantiomer. |

| Asymmetric Hydrogenation | Rhodium-catalyzed hydrogenation of a prochiral unsaturated precursor using a chiral ligand. | High efficiency and turnover numbers; potential for high enantioselectivity. |

Factors Influencing Stereoselectivity in Chemical and Biocatalytic Reactions

The degree of stereoselectivity in both chemical and biocatalytic syntheses of this compound is governed by a multitude of interconnected factors. Careful optimization of these parameters is critical to maximizing the enantiomeric excess of the final product.

In Biocatalytic Reactions:

The choice of enzyme is paramount. Different lipases, for instance, exhibit varying degrees of enantioselectivity towards the same substrate due to differences in the shape and steric and electronic properties of their active sites. The source of the lipase (microbial or animal) and its formulation (free or immobilized) can also significantly impact its performance.

Reaction conditions play a crucial role. These include:

Temperature: Can affect the enzyme's conformational flexibility and, consequently, its stereoselectivity.

pH: Influences the ionization state of amino acid residues in the enzyme's active site, which can alter substrate binding and catalytic activity.

Solvent: The nature of the solvent can affect the enzyme's stability and activity, as well as the solubility of the substrate and product. Organic solvents are often used to shift the equilibrium towards synthesis in esterification reactions.

Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in enantioselectivity due to enzyme saturation or inhibition.

The following table highlights key factors influencing stereoselectivity in biocatalytic approaches:

| Factor | Influence on Stereoselectivity |

| Enzyme Choice | The inherent properties of the enzyme's active site are the primary determinant of enantioselectivity. |

| Temperature | Affects enzyme flexibility and can alter the transition state energies for the two enantiomers. |

| pH | Can change the ionization state of catalytic residues, impacting substrate binding and catalysis. |

| Solvent | Influences enzyme conformation, stability, and the solubility of reactants. |

In Chemical Reactions:

For asymmetric hydrogenation, the choice of the chiral ligand is the most critical factor. The ligand coordinates to the metal center (e.g., rhodium) and creates a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. The structure of the ligand, including its steric bulk and electronic properties, must be carefully matched to the substrate.

Other important factors include:

Hydrogen Pressure: Can influence the rate of the reaction and, in some cases, the enantioselectivity.

Solvent: Can affect the solubility of the catalyst and substrate, and can also coordinate to the metal center, influencing the catalytic cycle.

Temperature: Can impact the rate and selectivity of the reaction. Lower temperatures often lead to higher enantioselectivity.

Mechanistic Insights into Chiral Induction and Recognition Processes

Understanding the mechanisms of chiral induction and recognition is fundamental to the rational design of more efficient and selective catalysts for the synthesis of this compound.

In Biocatalysis:

Chiral recognition by enzymes is a result of the three-dimensional arrangement of amino acid residues in the active site. The enzyme's active site creates a chiral pocket that preferentially binds one enantiomer of a racemic substrate or orients a prochiral substrate in a specific way. This preferential binding is achieved through a combination of steric hindrance, hydrogen bonding, and hydrophobic interactions.

For lipase-catalyzed reactions, the mechanism typically involves the formation of a tetrahedral intermediate between the serine residue in the lipase's active site and the carbonyl group of the substrate. The differential stability of the two possible diastereomeric tetrahedral intermediates, arising from the interactions between the substrate's stereocenter and the chiral active site, is the basis for enantioselectivity. The enantiomer that forms the more stable, lower-energy transition state is processed more rapidly.

In Asymmetric Catalysis:

In metal-catalyzed asymmetric hydrogenation, chiral induction is dictated by the interaction between the chiral ligand, the metal center, and the substrate. The chiral ligand creates a C2-symmetric or asymmetric environment around the metal. The substrate coordinates to the metal in a specific orientation due to steric and electronic interactions with the ligand. This pre-coordination orients one of the prochiral faces of the double bond towards the metal-hydride for hydrogen delivery, leading to the formation of the desired enantiomer.

The precise mechanism can be complex and may involve the formation of various diastereomeric intermediates. The relative energies of these intermediates and the transition states connecting them determine the enantiomeric outcome of the reaction. For instance, in the hydrogenation of prochiral olefins, the quadrant diagram model is often used to predict the stereochemical outcome based on the steric interactions between the substrate and the chiral ligand.

Chemical Transformations and Derivatization of R Monoethyl 3 Acetoxyglutarate

Functional Group Interconversions at the Acetoxy and Carboxyl Positions

The acetoxy and carboxyl groups of (R)-Monoethyl 3-acetoxyglutarate are primary sites for functional group interconversions, providing access to a range of derivatives.

The acetoxy group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding hydroxyl derivative, (R)-Monoethyl 3-hydroxyglutarate. Enzymatic hydrolysis offers a mild and selective alternative, often proceeding with high enantioselectivity. For instance, lipases are commonly employed for the deacetylation of similar substrates.

The free carboxylic acid moiety can undergo a variety of transformations. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can convert it into a diester. Amide formation is another common transformation, achieved by reacting the carboxylic acid with a primary or secondary amine using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction and minimize side products. nih.gov

| Transformation | Reagents and Conditions | Product |

| Acetoxy Hydrolysis | 1. NaOH (aq), rt2. HCl (aq) | (R)-Monoethyl 3-hydroxyglutarate |

| Carboxyl Esterification | R'OH, H₂SO₄ (cat.), heat | (R)-Diethyl 3-acetoxyglutarate |

| Carboxyl Amidation | R'R''NH, EDC, HOBt, DMF, rt | (R)-Ethyl 3-acetoxy-5-(dialkylamino)-5-oxopentanoate |

Transformations Involving the Glutarate Backbone for Structural Diversification

The glutarate backbone of this compound can be modified to create cyclic structures and introduce further structural diversity. A key transformation in this regard is the Dieckmann condensation. libretexts.orgopenstax.org This intramolecular Claisen condensation of a diester, formed by the esterification of the free carboxyl group, leads to the formation of a cyclic β-keto ester. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. The resulting five-membered ring can be further functionalized.

Another avenue for structural diversification involves the synthesis of piperidine (B6355638) derivatives, which are common scaffolds in pharmaceuticals. researchgate.netnih.govnih.gov This can be achieved through a multi-step sequence starting with the reduction of both the ester and carboxylic acid functionalities to a diol, followed by selective oxidation to a dialdehyde, and subsequent reductive amination with a primary amine.

| Transformation | Key Intermediate | Reagents and Conditions (Illustrative) | Product Class |

| Dieckmann Condensation | Diethyl 3-acetoxyglutarate | 1. NaOEt, EtOH, heat2. H₃O⁺ | Cyclic β-keto ester |

| Piperidine Synthesis | (R)-3-Acetoxypentane-1,5-dial | 1. LiAlH₄, THF2. PCC, CH₂Cl₂3. R-NH₂, NaBH₃CN | Substituted piperidine |

Regioselective and Chemoselective Derivatization Strategies for Analytical and Synthetic Applications

The presence of multiple functional groups in this compound necessitates regioselective and chemoselective derivatization strategies, particularly for analytical purposes and in complex synthetic pathways.

For analytical applications, such as chromatographic separation and detection, derivatization is often employed to enhance volatility or introduce a chromophore. nih.govaocs.orgnih.govresearchgate.net The hydroxyl group of the hydrolyzed product, (R)-Monoethyl 3-hydroxyglutarate, can be selectively derivatized in the presence of the ester and carboxylic acid. For instance, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) targets the hydroxyl group, making the molecule more suitable for gas chromatography (GC) analysis. For high-performance liquid chromatography (HPLC), chiral derivatizing agents can be used to resolve enantiomers.

In synthetic applications, chemoselectivity is crucial. For example, the selective reduction of the free carboxylic acid in the presence of the ethyl ester can be achieved using specific reducing agents like borane (B79455) dimethyl sulfide (B99878) complex (BMS), which preferentially reduces carboxylic acids over esters. This allows for the synthesis of molecules with differentiated terminal functionalities.

| Application | Strategy | Target Functionality | Derivatizing Agent/Reagent | Analytical Technique |

| Analytical | Silylation | Hydroxyl (after hydrolysis) | BSTFA | Gas Chromatography |

| Analytical | Chiral Derivatization | Hydroxyl (after hydrolysis) | Marfey's Reagent (FDAA) | HPLC |

| Synthetic | Selective Reduction | Carboxylic Acid | Borane Dimethyl Sulfide (BMS) | N/A |

Synthesis of Stereoisomeric and Analogous Glutarate Compounds

The synthesis of stereoisomers and analogs of this compound is important for studying structure-activity relationships and developing new chiral synthons.

The synthesis of the enantiomer, (S)-Monoethyl 3-acetoxyglutarate, can be achieved from the corresponding (S)-Monoethyl 3-hydroxyglutarate. A common method to invert the stereochemistry of the hydroxyl group is the Mitsunobu reaction. nih.govresearchgate.netorganic-chemistry.org This reaction involves treating the (R)-hydroxyl compound with a carboxylic acid (e.g., acetic acid), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean inversion of configuration at the chiral center.

The synthesis of analogous glutarate compounds can involve modifications at various positions. For example, starting from diethyl 3-oxoglutarate, asymmetric hydrogenation can yield chiral 3-hydroxyglutarate diesters, which can then be selectively hydrolyzed or further functionalized.

| Target Compound | Starting Material | Key Reaction | Reagents |

| (S)-Monoethyl 3-acetoxyglutarate | (R)-Monoethyl 3-hydroxyglutarate | Mitsunobu Reaction | CH₃COOH, PPh₃, DEAD |

| Diethyl 3-hydroxyglutarate (chiral) | Diethyl 3-oxoglutarate | Asymmetric Hydrogenation | Chiral catalyst (e.g., Ru-BINAP), H₂ |

Applications of R Monoethyl 3 Acetoxyglutarate As a Chiral Synthon in Complex Molecule Synthesis

Utilization in the Asymmetric Synthesis of Natural Products

The stereochemical information embedded within (R)-monoethyl 3-hydroxyglutarate makes it an excellent precursor for the asymmetric synthesis of various natural products, particularly those containing chiral lactone moieties. The controlled manipulation of its functional groups allows for the construction of key stereocenters with high fidelity.

One notable application is in the synthesis of chiral β-hydroxy-δ-lactones. These structural motifs are present in a variety of natural products with diverse biological activities. The synthesis typically involves the reduction of the carboxylic acid functionality of (R)-monoethyl 3-hydroxyglutarate to a primary alcohol, followed by intramolecular cyclization to form the δ-lactone ring. The inherent chirality of the starting material directly translates to the stereochemistry of the final lactone product.

While the direct synthesis of the natural product (+)-aspicilin from this specific synthon is not extensively documented in readily available literature, the strategic importance of chiral C5 building blocks in the synthesis of such macrocyclic lactones is well-established. The synthesis of (+)-aspicilin has been achieved through various routes, often employing other chiral precursors derived from sources like D-arabinose. rsc.orgnih.gov However, the structural similarity of (R)-monoethyl 3-hydroxyglutarate to key fragments of aspicilin (B1241577) suggests its potential as a viable, alternative chiral starting material for the construction of this and other similar polyketide-derived natural products.

Role in the Preparation of Biologically Relevant Chiral Intermediates

Beyond the direct synthesis of natural products, (R)-monoethyl 3-acetoxyglutarate serves as a valuable precursor for a range of chiral intermediates that are crucial for the synthesis of more complex biological molecules.

Building Blocks for Complex Carbohydrates and Glycoconjugates

While direct applications of this compound in the synthesis of complex carbohydrates are not prominently reported, its structural features lend themselves to the creation of carbohydrate mimetics and novel glycoconjugate backbones. The diacid functionality, after appropriate modification, can be used to link carbohydrate moieties, while the chiral center can influence the spatial arrangement of these sugar units, potentially leading to compounds with interesting biological properties. The development of synthetic strategies to incorporate this chiral synthon into carbohydrate-based structures remains an area of potential research.

Precursors for Polyketides and Other Chiral Scaffolds

Polyketides are a large and diverse class of natural products synthesized from simple carboxylic acid precursors. clockss.org The carbon skeleton of (R)-monoethyl 3-hydroxyglutarate makes it an ideal starting point for the synthesis of polyketide fragments. Through iterative chain extension and reduction sequences, methodologies common in polyketide synthesis, this C5 building block can be elaborated into more complex chiral scaffolds.

A key transformation in this context is the conversion of (R)-monoethyl 3-hydroxyglutarate into chiral β-hydroxy-δ-lactones, which are themselves important intermediates in the synthesis of various natural products. mdpi.com The stereocenter at the 3-position of the glutarate backbone allows for the controlled introduction of subsequent stereocenters, a critical aspect of polyketide synthesis.

| Chiral Intermediate | Synthetic Application |

| (R)-β-hydroxy-δ-lactone | Precursor for various natural products containing a δ-lactone moiety. |

| Chiral Polyketide Fragments | Building blocks for the total synthesis of complex polyketide natural products. |

Contributions to the Synthesis of Active Pharmaceutical Ingredient (API) Precursors

One of the most significant applications of (R)-monoethyl 3-hydroxyglutarate is in the pharmaceutical industry, where it serves as a key chiral precursor for the synthesis of the side chain of Rosuvastatin. nih.govmdpi.com Rosuvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular disease.

The synthesis of the chiral side chain of Rosuvastatin requires a high degree of stereocontrol, which is efficiently achieved by starting with the enantiomerically pure (R)-monoethyl 3-hydroxyglutarate. mdpi.com Biocatalytic methods, often employing microorganisms such as Rhodococcus erythropolis, have been developed for the efficient and highly enantioselective production of this key intermediate. mdpi.com These enzymatic processes offer a green and sustainable alternative to traditional chemical synthesis.

The following table summarizes the key parameters of a biocatalytic process for the synthesis of (R)-ethyl-3-hydroxyglutarate:

| Parameter | Value | Reference |

| Substrate | Racemic ethyl 4-cyano-3-hydroxybutyrate | mdpi.com |

| Biocatalyst | Rhodococcus erythropolis ZJB-0910 | mdpi.com |

| Product | (R)-ethyl-3-hydroxyglutarate | mdpi.com |

| Enantiomeric Excess (ee) | >99% | mdpi.com |

| Yield | 46.2% | mdpi.com |

| Optimized pH | 7.5 | mdpi.com |

| Optimized Temperature | 30°C | mdpi.com |

This biocatalytic route highlights the industrial relevance of (R)-monoethyl 3-hydroxyglutarate as a crucial building block for the synthesis of a blockbuster drug.

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The development of new chiral auxiliaries and ligands is a cornerstone of asymmetric catalysis. While the direct use of this compound for this purpose is not widely documented, its structural framework presents opportunities for the design of novel chiral molecules with potential applications in stereoselective transformations.

The diacid functionality could be used to attach the molecule to a solid support or to coordinate with metal centers, while the chiral center could induce asymmetry in catalytic reactions. Further research into the derivatization of (R)-monoethyl 3-hydroxyglutarate could lead to the development of new and effective chiral auxiliaries and ligands for a range of asymmetric transformations.

Advanced Analytical Methodologies for Research on R Monoethyl 3 Acetoxyglutarate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A combination of chromatographic and spectroscopic methods is essential for the comprehensive analysis of (R)-Monoethyl 3-acetoxyglutarate.

The determination of enantiomeric excess (ee) is paramount in asymmetric synthesis. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), provides the means to separate and quantify the enantiomers of a chiral compound. The choice of the chiral stationary phase (CSP) is critical for achieving effective separation. For compounds like this compound, derivatives of cyclodextrins are often employed as CSPs in both GC and HPLC. researchgate.net

In a typical chiral GC analysis, the enantiomers of a volatile derivative of the analyte interact differently with the chiral stationary phase, leading to different retention times. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers. libretexts.org Similarly, chiral HPLC separates enantiomers in the liquid phase, offering a versatile method for a wide range of compounds. The selection of the appropriate CSP and mobile phase is crucial for optimal separation.

Table 1: Representative Chiral Chromatography Conditions for Enantiomeric Excess Determination

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chiraldex G-TA) | Cyclodextrin or Pirkle-type CSPs |

| Column Type | Capillary Column | Analytical Column |

| Detector | Flame Ionization Detector (FID) | UV or Diode Array Detector (DAD) |

| Typical Mobile Phase | N/A (Carrier Gas: Helium or Hydrogen) | Hexane/Isopropanol mixtures |

This table presents generalized conditions. Specific parameters would be optimized for this compound.

The enantiomeric purity of starting materials and catalysts directly influences the enantioselectivity of the reaction and the purity of the final product. researchgate.net Therefore, accurate ee determination is a critical quality control step.

While chromatography excels at determining enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and stereochemistry of chiral molecules. Advanced NMR techniques, often in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to assign the absolute configuration of enantiomers.

The use of chiral shift reagents, such as lanthanide complexes like Eu(hfc)3, can induce diastereomeric differentiation in the NMR spectra of enantiomers. libretexts.org This results in separate signals for the corresponding protons or carbons of the two enantiomers, allowing for their distinction and, in some cases, the assignment of absolute configuration by comparing the observed shifts to established models.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of this compound. It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule and any intermediates or byproducts. nih.govnih.gov This capability is crucial for confirming the identity of the desired product and for monitoring the progress of a reaction in real-time.

By coupling HRMS with liquid chromatography (LC-HRMS), complex reaction mixtures can be separated and their components analyzed with high specificity and sensitivity. This is particularly useful for identifying minor impurities that might not be detectable by other methods. In reaction monitoring, HRMS can track the disappearance of starting materials and the appearance of products, providing valuable kinetic data.

In Situ Spectroscopic Methods for Reaction Mechanism Studies

Understanding the mechanism of a chemical reaction is key to optimizing its conditions and improving its efficiency. In situ spectroscopic techniques, which allow for the analysis of a reaction as it happens without the need for sampling, are invaluable for these studies. Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and in situ NMR can provide real-time information on the concentrations of reactants, intermediates, and products. This data can be used to build a detailed kinetic and mechanistic model of the synthesis of this compound.

X-ray Crystallography for Absolute Configuration Determination (where applicable for crystalline derivatives)

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govthieme-connect.de This technique requires a single, high-quality crystal of the compound or a suitable crystalline derivative. researchgate.net The diffraction pattern of X-rays passing through the crystal provides a detailed three-dimensional map of the electron density, from which the precise arrangement of atoms in space can be determined.

For a non-crystalline compound like this compound, a common strategy is to convert it into a crystalline derivative, for instance, by forming a salt with a chiral amine of known absolute configuration. The absolute configuration of the entire crystalline adduct can then be determined, and by knowing the configuration of the chiral auxiliary, the configuration of the original molecule can be deduced. The Flack parameter is a critical value in the crystallographic data that helps to confidently assign the absolute stereochemistry. chem-soc.siresearchgate.net

Theoretical and Computational Studies on R Monoethyl 3 Acetoxyglutarate

Molecular Modeling of Conformational Preferences and Stereoisomer Stability

Molecular modeling is a fundamental tool for exploring the three-dimensional structure of molecules and the relative energies of their different spatial arrangements, known as conformers. nih.gov For a flexible molecule such as (R)-Monoethyl 3-acetoxyglutarate, which contains multiple rotatable single bonds, a variety of conformers with different energies exist. Identifying the most stable, low-energy conformers is crucial as they often dictate the molecule's physical properties and how it interacts with other molecules, such as enzymes. nih.gov

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to perform conformational analysis. nih.gov MM methods, using force fields like MM2, provide a rapid way to explore the potential energy surface and identify a wide range of possible conformers. nih.gov Subsequently, higher-level QM methods, such as Density Functional Theory (DFT), can be used to refine the geometries and energies of the most promising conformers to obtain more accurate predictions. nih.gov

The stability of different stereoisomers can also be assessed. By comparing the calculated ground-state energies of the (R)- and (S)-enantiomers, their relative thermodynamic stability can be determined. While enantiomers have identical energies in an achiral environment, computational models can be used to study their differential interactions in a chiral environment, such as the active site of an enzyme.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | -175° | 0.00 | 45.2 |

| B | 65° | 0.85 | 20.1 |

| C | -60° | 1.20 | 12.5 |

| D | 180° | 2.50 | 3.2 |

Note: This data is representative and intended for illustrative purposes, demonstrating typical outputs of conformational analysis.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. mdpi.com Methods like DFT can be used to calculate a variety of molecular properties that act as descriptors of reactivity. researchgate.net

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. The distribution of these frontier orbitals can predict where a molecule is likely to undergo nucleophilic or electrophilic attack.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net This allows for the identification of electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the carbonyl carbons of the ester and acetate (B1210297) groups are expected to be electrophilic sites.

These calculations are also instrumental in predicting the stereoselectivity of reactions. researchgate.netnih.gov By modeling the transition states of competing reaction pathways that lead to different stereoisomers, the activation energies can be calculated. acs.org The pathway with the lower activation energy is kinetically favored, and the predicted product ratios often show excellent agreement with experimental results. nih.gov

Table 2: Calculated Quantum Chemical Properties for this compound

| Property | Value | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | Measure of the overall polarity of the molecule. |

| NPA Charge on C=O (Ester) | +0.65 e | Partial atomic charge on the ester carbonyl carbon, indicating electrophilicity. |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated by quantum chemical calculations.

Computational Studies of Enzyme-Substrate Interactions in Biocatalytic Processes

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in organic synthesis, particularly for producing chiral compounds with high enantiomeric purity. mdpi.com Computational methods are crucial for understanding and optimizing these processes. nih.gov Molecular docking and molecular dynamics (MD) simulations are the primary techniques used to study the interaction between a substrate like this compound and an enzyme, such as a lipase (B570770) or esterase.

Molecular docking predicts the preferred binding orientation of the substrate within the enzyme's active site. nih.gov This "lock-and-key" model helps to identify the key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, or electrostatic forces. For this compound, these interactions would orient the molecule in a way that facilitates the desired chemical transformation, such as hydrolysis of the acetate group.

Following docking, MD simulations can be performed to model the dynamic behavior of the enzyme-substrate complex over time. These simulations provide a more realistic picture of the interactions, accounting for the flexibility of both the enzyme and the substrate. nih.gov By analyzing the trajectories from MD simulations, researchers can assess the stability of the binding pose and calculate the binding free energy, which indicates the strength of the enzyme-substrate interaction.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Esterase

| Parameter | Value | Significance |

| Binding Free Energy (ΔG) | -7.5 kcal/mol | Indicates a spontaneous and stable binding interaction. |

| Key Interacting Residues | Ser120, His250, Asp220 | Catalytic triad (B1167595) residues crucial for the enzymatic reaction. |

| Hydrogen Bonds | 2 | To the carbonyl oxygen of the acetate group and the ester oxygen. |

| Hydrophobic Interactions | Ethyl group with Leu150, Ala152 | Stabilize the substrate in the active site. |

Note: This table presents hypothetical data to exemplify the output of a computational enzyme-substrate interaction study.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Computational chemistry plays a vital role in optimizing synthetic routes by providing a detailed understanding of reaction mechanisms. oit.edu For the synthesis or transformation of this compound, this involves modeling the entire reaction pathway, including reactants, intermediates, transition states, and products. The Fischer esterification is a common method for synthesizing esters, and its mechanism involves several key steps, including protonation of the carbonyl group, nucleophilic attack by the alcohol, and elimination of water. mdpi.commasterorganicchemistry.comstudy.com

By calculating the energies of all stationary points along the reaction coordinate, an energy profile can be constructed. The highest point on this profile corresponds to the transition state of the rate-determining step, and its energy relative to the reactants gives the activation energy of the reaction. nih.gov A lower activation energy implies a faster reaction rate.

This type of analysis allows for the in silico screening of different catalysts, solvents, or reaction conditions. researchgate.net For instance, the effect of using different acid catalysts on the activation energy of an esterification reaction can be compared computationally to identify the most efficient catalyst before extensive experimental work is undertaken. mdpi.com Furthermore, modeling can help to understand and control side reactions or the formation of unwanted byproducts, leading to a more optimized and efficient synthesis.

Table 4: Hypothetical Activation Energies for a Key Step in a Reaction Involving this compound

| Catalytic System | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| H₂SO₄ | Toluene | 22.5 | 1.0 |

| p-Toluenesulfonic acid | Toluene | 23.1 | 0.7 |

| No Catalyst | Toluene | 35.0 | Very Slow |

| H₂SO₄ | Dichloromethane | 24.0 | 0.4 |

Note: This data is for illustrative purposes to show how computational modeling can be used to compare different reaction conditions.

Future Research Directions and Emerging Opportunities for R Monoethyl 3 Acetoxyglutarate

Development of Sustainable and Green Synthetic Protocols

The chemical industry's growing emphasis on environmental responsibility is driving the development of sustainable and green synthetic routes for producing (R)-Monoethyl 3-acetoxyglutarate. Future research will likely concentrate on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Key areas of investigation include the use of renewable starting materials and the implementation of catalytic processes that replace traditional stoichiometric reagents. The goal is to create economically viable and environmentally benign methods for the large-scale production of this important chiral intermediate.

Exploration of Novel Biocatalysts and Engineered Enzyme Systems

Biocatalysis offers a powerful and selective approach to the synthesis of chiral compounds. The exploration of novel biocatalysts, such as enzymes sourced from diverse microorganisms, is a promising avenue for the production of this compound. Furthermore, the field of enzyme engineering allows for the tailoring of enzyme properties to enhance their activity, stability, and selectivity for specific substrates. This can lead to highly efficient and specific production processes with high enantiomeric purity.

| Enzyme Type | Potential Advantages in Synthesis |

| Lipases | High enantioselectivity in the hydrolysis of prochiral diesters. |

| Esterases | Can be engineered for improved substrate specificity and stability. |

| Dehydrogenases | Can be used in deracemization processes to convert the undesired enantiomer. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into flow chemistry and automated platforms presents a significant opportunity for process intensification. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. Automation can further enhance efficiency and reproducibility, making the production process more robust and scalable. This approach is particularly well-suited for the optimization of reaction conditions and the rapid screening of catalysts and reaction parameters.

Discovery of New Catalytic Applications in Asymmetric Transformations

This compound serves as a versatile chiral building block in asymmetric synthesis. nih.govwiley.com Future research will likely uncover new catalytic applications for this compound and its derivatives. These may include its use as a chiral ligand for metal-catalyzed reactions or as an organocatalyst in various asymmetric transformations. nih.govmdpi.com The development of novel catalytic systems based on this chiral scaffold could open up new pathways for the synthesis of complex, enantiomerically pure molecules. beilstein-journals.org

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-Monoethyl 3-acetoxyglutarate, and what are their limitations?

- Methodological Answer : The synthesis typically involves enantioselective esterification or enzymatic resolution of racemic precursors. Key steps include:

- Chiral resolution : Use of lipases or esterases to hydrolyze specific enantiomers .

- Protection/deprotection strategies : Acetyl groups are introduced via acetylation under anhydrous conditions, monitored by TLC or HPLC .

- Limitations : Low yields (30–50%) due to steric hindrance in the glutarate backbone and sensitivity to hydrolysis during purification.

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase; compare retention times with racemic standards .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D = +15.3° for pure (R)-enantiomer) .

- NMR with chiral shift reagents : Eu(hfc)₃ induces distinct splitting for enantiomers in ¹H/¹³C spectra .

Q. What analytical techniques are critical for assessing the stability of this compound under experimental conditions?

- Methodological Answer :

- For hydrolysis susceptibility : Accelerated stability studies at pH 7.4 (PBS buffer, 37°C) monitored by LC-MS to quantify degradation products (e.g., glutaric acid, ethanol) .

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>150°C typical for esters) .

- Light sensitivity : UV-Vis spectroscopy (200–400 nm) to detect photolytic byproducts under UVA/UVB exposure .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Compare IC₅₀ values of (R)- vs. (S)-enantiomers using recombinant enzymes (e.g., MMP3 or caspases) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., caspase-3) using Schrödinger Suite or AutoDock Vina; analyze hydrogen bonding and steric clashes .

- In vitro validation : Use CRISPR-edited cell lines to silence compensatory pathways, ensuring observed effects are enantiomer-specific .

Q. What experimental designs mitigate confounding factors in metabolic pathway studies involving this compound?

- Methodological Answer :

- Isotopic labeling : Synthesize ¹³C-labeled compound to track metabolic flux via LC-MS/MS .

- Control for esterase activity : Pre-treat cell lysates with serine hydrolase inhibitors (e.g., PMSF) to isolate non-enzymatic hydrolysis .

- Cohort stratification : In vivo studies should account for interspecies differences (e.g., rat vs. human CYP450 isoforms) using PBPK modeling .

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer :

- Dose-response reanalysis : Apply Hill slope models to distinguish threshold effects from linear trends .

- Batch effect normalization : Use meta-analytical tools (e.g., ComBat) to harmonize data from disparate cell lines or assay conditions .

- Mechanistic toxicology : Perform RNA-seq on exposed tissues to identify off-target pathways (e.g., oxidative stress vs. apoptosis) .

Q. What strategies optimize enantiomeric purity during scale-up synthesis for in vivo studies?

- Methodological Answer :

- Continuous-flow reactors : Minimize racemization by reducing residence time; use immobilized enzymes (e.g., Candida antarctica lipase B) .

- In-line monitoring : Implement PAT (Process Analytical Technology) with FTIR probes to detect chiral intermediates in real time .

- Crystallization-induced dynamic resolution : Seed reactions with (R)-enantiomer crystals to drive equilibrium toward desired product .

Data Contradiction and Reproducibility

Q. Why do discrepancies arise in reported IC₅₀ values for this compound across assays?

- Methodological Answer :

- Assay interference : Test for thiol-reactivity (e.g., with Ellman’s reagent) to rule out false positives in caspase assays .

- Protein binding corrections : Measure free compound concentrations using ultrafiltration-LC-MS to adjust for serum protein binding .

- Standardize buffers : Phosphate vs. Tris buffers alter hydrolysis rates; pre-equilibrate compounds in assay media .

Q. How can researchers validate the metabolic stability of this compound in complex biological matrices?

- Methodological Answer :

- Microsomal incubations : Use liver microsomes from multiple species (human, rat, mouse) with NADPH regeneration systems; quantify parent compound via UPLC-QTOF .

- Bile-duct cannulated models : In vivo studies in rodents to track biliary excretion vs. systemic circulation .

- Stability in serum : Incubate with human serum (H4522) at 37°C; monitor degradation by NMR or LC-MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。